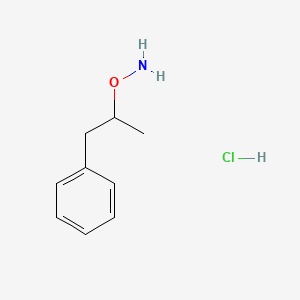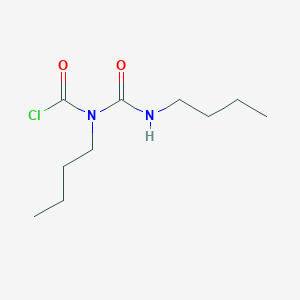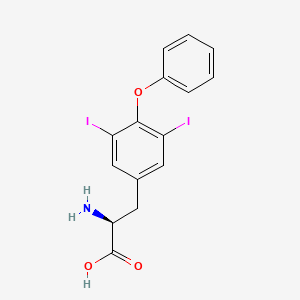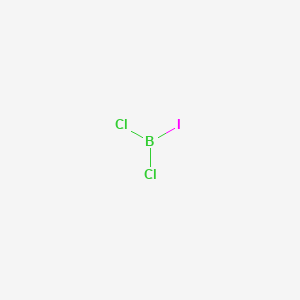
Indium--ruthenium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-ruthenium (3/1) is a binary alloy composed of indium and ruthenium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. Indium and ruthenium are both transition metals, with indium being known for its malleability and low melting point, while ruthenium is recognized for its hardness and high melting point.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium-ruthenium (3/1) can be achieved through several synthetic routes. One common method involves the co-reduction of indium and ruthenium salts in the presence of a reducing agent such as hydrogen gas. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent oxidation. Another approach involves the mechanical alloying of indium and ruthenium powders, followed by annealing at high temperatures to achieve homogeneity.
Industrial Production Methods: In industrial settings, the production of indium-ruthenium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, making them suitable for large-scale production. Additionally, the use of nanotechnology has enabled the development of indium-ruthenium nanoparticles with enhanced catalytic properties.
Chemical Reactions Analysis
Types of Reactions: Indium-ruthenium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s reactivity is influenced by the presence of both indium and ruthenium, which can participate in different types of chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving indium-ruthenium (3/1) include halogens, acids, and bases. For example, the alloy can react with halogens to form halide compounds, or with acids to produce indium and ruthenium salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving indium-ruthenium (3/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield indium oxide and ruthenium oxide, while reduction reactions could produce elemental indium and ruthenium.
Scientific Research Applications
Indium-ruthenium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, indium-ruthenium complexes have shown potential as anticancer agents and imaging agents due to their ability to interact with biological molecules. In industry, the alloy is used in the production of advanced materials, such as high-performance coatings and electronic components.
Mechanism of Action
The mechanism by which indium-ruthenium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the alloy’s activity is attributed to the synergistic interaction between indium and ruthenium atoms, which enhances the overall catalytic performance. In biological applications, indium-ruthenium complexes can interact with cellular components, such as DNA and proteins, leading to various biological effects.
Comparison with Similar Compounds
Indium-ruthenium (3/1) can be compared with other similar compounds, such as indium-palladium and ruthenium-platinum alloys. While these compounds share some similarities in terms of their catalytic properties, indium-ruthenium (3/1) is unique due to its specific atomic ratio and the distinct properties of indium and ruthenium. For example, indium-ruthenium (3/1) exhibits higher thermal stability and catalytic activity compared to indium-palladium alloys, making it more suitable for high-temperature applications.
List of Similar Compounds:- Indium-palladium (3/1)
- Ruthenium-platinum (3/1)
- Indium-rhodium (3/1)
- Ruthenium-iridium (3/1)
Properties
CAS No. |
12030-31-8 |
|---|---|
Molecular Formula |
In3Ru |
Molecular Weight |
445.5 g/mol |
InChI |
InChI=1S/3In.Ru |
InChI Key |
WGDLYKUYDQQMFT-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[In].[In].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


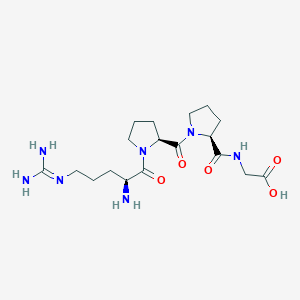


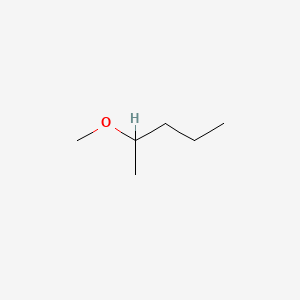
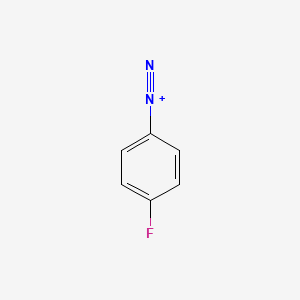


![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)

